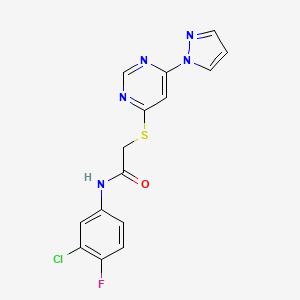![molecular formula C7H5ClN2O2 B2739110 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 105544-33-0](/img/structure/B2739110.png)
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, also known as PBOX-15, is a small molecule compound that has been gaining attention in scientific research. This compound has shown promising potential in various fields of research, including cancer treatment, drug discovery, and chemical biology.
作用机制
The mechanism of action of 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves the inhibition of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth and division. 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one binds to the ATP-binding site of protein kinases, preventing their activity and ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of protein kinases, and reduce the expression of certain genes that are involved in cancer cell growth and survival. 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has also been found to have anti-angiogenic properties, meaning it can prevent the formation of new blood vessels that are essential for tumor growth.
实验室实验的优点和局限性
One of the advantages of using 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in lab experiments is that it has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been found to inhibit the activity of certain enzymes, which can lead to the discovery of new drugs that target these enzymes.
However, one limitation of using 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in lab experiments is that it can be toxic to normal cells at high concentrations. This toxicity can limit its use in cancer therapy and drug discovery.
未来方向
There are several future directions for the research on 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. One direction is to further study its potential use in cancer therapy, including its efficacy in animal models and its toxicity in normal cells. Another direction is to explore its use in drug discovery, specifically in the development of new drugs that target protein kinases.
In addition, future research could focus on the synthesis of 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives, which could potentially have improved efficacy and reduced toxicity compared to the original compound. Overall, the research on 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has shown promising potential in various fields, and further studies could lead to the development of new cancer therapies and drugs.
合成方法
The synthesis of 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate compound is then reacted with 2-amino-4-chlorophenol to form 7-chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. The final product is obtained through purification and isolation steps.
科学研究应用
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In addition to cancer treatment, 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has also been studied for its use in drug discovery. It has been found to inhibit the activity of certain enzymes, such as protein kinases, which play a key role in various cellular processes. This inhibition can lead to the discovery of new drugs that target these enzymes.
属性
IUPAC Name |
7-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAOWUOIVFYUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2739031.png)
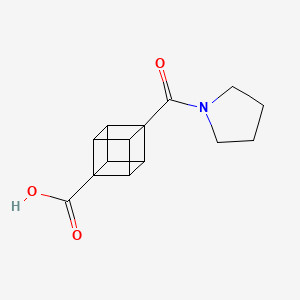
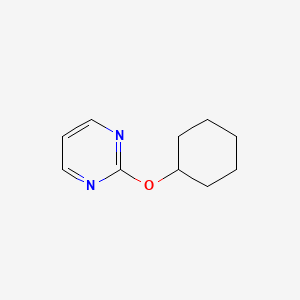
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B2739036.png)
![1-(2,4-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739040.png)
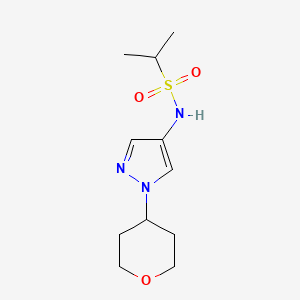
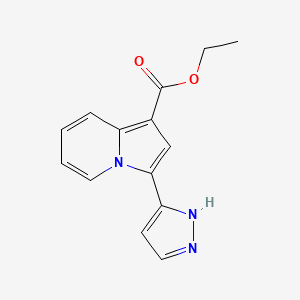
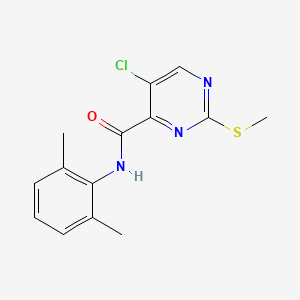
![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2739048.png)
